Product packaging for Zinc 5-chloro-2-mercaptobenzothiazole(Cat. No.:CAS No. 53404-93-6)

Zinc 5-chloro-2-mercaptobenzothiazole

Cat. No.: B1627417
CAS No.: 53404-93-6
M. Wt: 267.1 g/mol
InChI Key: FJSHLJDNZQPNLI-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) and Benzothiazole (B30560) Chemistry

Thiazoles are a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. The fusion of a thiazole ring with a benzene (B151609) ring gives rise to the benzothiazole structure, an aromatic heterocyclic compound with the chemical formula C₇H₅NS. ijcrt.orgbibliomed.org This fusion confers unique chemical properties and a rigid, planar structure that is central to its function in various chemical domains.

Benzothiazoles and their derivatives are recognized for their broad applicability, stemming from the reactive sites within their structure. bibliomed.orgresearchgate.net The nitrogen and sulfur heteroatoms, along with the fused aromatic ring, provide multiple sites for substitution and coordination. researchgate.net The chemistry of 2-mercaptobenzothiazoles is particularly rich; the thiol (-SH) group can exist in a tautomeric equilibrium with a thione (=S) form, influencing its reactivity and coordination behavior. The introduction of substituents, such as a chlorine atom at the 5-position as in 5-chloro-2-mercaptobenzothiazole (B1225071), further modifies the electronic properties of the benzothiazole ring system, impacting its interaction with other chemical species, including metal ions. sigmaaldrich.com

Table 1: Physicochemical Properties of 5-Chloro-2-mercaptobenzothiazole

Property Value Reference(s)
CAS Number 5331-91-9 sigmaaldrich.combiosynth.com
Molecular Formula C₇H₄ClNS₂ sigmaaldrich.combiosynth.com
Molecular Weight 201.70 g/mol sigmaaldrich.combiosynth.com
Melting Point 198-200 °C sigmaaldrich.combiosynth.com
Appearance Technical grade, ≥90% assay sigmaaldrich.com

| InChI Key | NKYDKCVZNMNZCM-UHFFFAOYSA-N | sigmaaldrich.com |

Significance in Coordination Chemistry and Materials Science

The presence of nitrogen and sulfur atoms makes benzothiazole derivatives, including 5-chloro-2-mercaptobenzothiazole, excellent ligands for forming coordination complexes with metal ions. Zinc(II) ions, having a filled d-shell, exhibit flexible coordination geometries, readily forming stable complexes with such ligands. nih.gov The coordination of zinc with the 5-chloro-2-mercaptobenzothiazole ligand results in the formation of Zinc 5-chloro-2-mercaptobenzothiazole, a complex with significant applications in materials science.

The broader family of zinc-benzothiazole complexes demonstrates remarkable utility:

Rubber Vulcanization: Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), the parent compound without the chloro substituent, is a widely used semi-ultra accelerator in the vulcanization of both natural and synthetic rubber. atamanchemicals.comatamankimya.comatamankimya.com It enhances the crosslinking process, leading to improved mechanical properties such as elasticity, durability, and heat resistance in materials used for tires, hoses, and belts. atamanchemicals.comatamankimya.com

Corrosion Inhibition: Mercaptobenzothiazole derivatives demonstrate significant efficacy as corrosion inhibitors, particularly for zinc and its alloys. qu.edu.qaresearchgate.net They can adsorb onto the metal surface, forming a protective film that inhibits corrosive processes in aggressive environments like chloride-rich solutions. qu.edu.qaresearchgate.net Research suggests that these molecules may complex with released Zn²⁺ ions, facilitating the precipitation of a protective layer. researchgate.net

Luminescent Materials: Research into bis(2-(2-hydroxyphenyl)benzothiazolate)zinc (Zn(BTZ)₂) has shown it to be a prominent material for organic light-emitting diodes (OLEDs). acs.org These zinc complexes can exhibit strong photoluminescence. nih.govacs.org The coordination geometry and intermolecular interactions, such as π–π stacking, are crucial for their electron transport and electroluminescent properties. acs.orgacs.org Fluorination of the benzothiazole ligands has been explored as a strategy to tune the HOMO and LUMO energy levels, thereby modifying the emission characteristics of the resulting zinc complexes. nih.govresearchgate.net

Evolution of Research Perspectives on Zinc-Benzothiazole Complexes

The scientific focus on zinc-benzothiazole complexes has evolved considerably over time, shifting from foundational industrial applications to the design of sophisticated functional materials.

Initially, research and development were heavily concentrated on the practical application of compounds like Zinc 2-mercaptobenzothiazole (ZMBT) as a crucial component in the rubber industry. industrialchemicals.gov.au Its role as a vulcanization accelerator was established early on, and it remains a high-production-volume chemical for this purpose. atamanchemicals.comindustrialchemicals.gov.au The primary goal of this early research was to optimize rubber formulations for enhanced durability and performance in commercial products. atamankimya.comatamankimya.com

In recent decades, research has expanded to explore the more nuanced electronic and photophysical properties of zinc-benzothiazole complexes. This has led to their investigation in advanced materials science, driven by the need for novel materials in electronics and photonics. A significant area of modern research is the development of luminescent zinc complexes, such as those derived from 2-(2-hydroxyphenyl)benzothiazole (B1206157) and its fluorinated analogs, for use in OLED technology. acs.orgnih.govacs.org These studies focus on understanding the structure-property relationships, such as how the coordination environment of the zinc ion and substitutions on the ligand affect the material's stability and light-emitting characteristics. acs.orgnih.gov

Furthermore, the inherent ability of benzothiazole derivatives to bind with metal ions has been harnessed in the field of chemical sensing. Researchers have designed specific benzothiazole-based molecules that act as selective fluorescent probes for Zn²⁺ ions, demonstrating the versatility of this chemical scaffold beyond traditional materials applications. researchgate.net This evolution highlights a clear trajectory from the use of zinc-benzothiazole complexes as bulk industrial additives to their design as highly tailored, functional molecules for advanced technological applications.

Table 2: Selected Research Findings on Zinc-Benzothiazole Complexes

Research Focus Key Findings Application Area Reference(s)
Electroluminescence The dimeric complex [Zn(BTZ)₂]₂ is energetically stable and exhibits properties suitable for electron transport in organic LEDs. Organic Electronics (OLEDs) acs.org
Photoluminescence Fluorination of benzothiazole-derived ligands substantially lowers HOMO and LUMO energy levels in their zinc complexes, affecting their luminescent properties. Materials Science, OLEDs nih.govacs.org
Corrosion Inhibition 2-mercaptobenzothiazole (MBT) forms a protective film on zinc surfaces, with inhibition increasing with concentration in acidic chloride solutions. Materials Protection qu.edu.qa
Chemical Sensing A benzothiazole derivative showed selective binding and a fluorescent response to Zn²⁺ ions, which was enhanced upon encapsulation in β-cyclodextrin. Analytical Chemistry researchgate.net

| Coordination Behavior | 2-(2-aminophenyl)benzothiazole coordinates to zinc halides in a chelate manner via two nitrogen atoms, influencing the photoluminescence of the resulting complex. | Coordination Chemistry | mdpi.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNS2Zn+2 B1627417 Zinc 5-chloro-2-mercaptobenzothiazole CAS No. 53404-93-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53404-93-6

Molecular Formula

C7H4ClNS2Zn+2

Molecular Weight

267.1 g/mol

IUPAC Name

zinc;5-chloro-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C7H4ClNS2.Zn/c8-4-1-2-6-5(3-4)9-7(10)11-6;/h1-3H,(H,9,10);/q;+2

InChI Key

FJSHLJDNZQPNLI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2.[Zn+2]

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2.[Zn+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Zinc 5 Chloro 2 Mercaptobenzothiazole

Synthesis of 5-chloro-2-mercaptobenzothiazole (B1225071) Ligand

The 5-chloro-2-mercaptobenzothiazole (CMBT) ligand is a crucial intermediate. Its synthesis involves creating a substituted benzothiazole (B30560) structure, a class of compounds that has garnered significant research interest for industrial and pharmacological applications. nih.govnih.gov

The synthesis of substituted mercaptobenzothiazoles, including the 5-chloro variant, can be achieved through several derivatization approaches. Classical methods often involve the reaction of a substituted aniline (B41778) with carbon disulfide under conditions of high temperature and pressure. researchgate.net

A well-documented method for producing 5-chloro-2-mercaptobenzothiazole specifically involves the reaction of 2,5-dichloroaniline (B50420) with carbon disulfide and sulfur. chemicalbook.com This process is typically conducted at elevated temperatures over an extended period to achieve a high yield. chemicalbook.com

Modern synthetic strategies focus on improving efficiency and environmental compatibility. nih.gov One such approach is the DBU-promoted tandem reaction between an o-haloaniline and carbon disulfide, which proceeds in good to excellent yields without the need for harsh conditions or transition metals. organic-chemistry.org This method is valued for its practicality and scalability in pharmaceutical research. organic-chemistry.org

Furthermore, the synthesized 2-mercaptobenzothiazole (B37678) core can be subjected to further derivatization. For instance, the thiol group can undergo nucleophilic substitution. A common derivatization involves reacting the substituted 2-mercaptobenzothiazole with compounds like 2-chloroethyl acrylate (B77674) or 2-chloroethyl methacrylate (B99206) in a solvent such as dimethylformamide (DMF) to produce functional monomers. nih.govmdpi.com This highlights the versatility of the benzothiazole structure as a building block for more complex molecules. nih.gov

Understanding the reaction mechanism is key to optimizing the synthesis of the ligand. For the synthesis of 2-mercaptobenzothiazole derivatives from o-haloanilines and carbon disulfide, a tandem reaction mechanism has been proposed. organic-chemistry.org This process involves two primary steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the o-haloaniline on the carbon disulfide. organic-chemistry.org

Intramolecular Cyclization: This is followed by an intramolecular SNAr (Nucleophilic Aromatic Substitution) cyclization, where the newly formed intermediate cycles to form the benzothiazole ring structure. organic-chemistry.org

This particular mechanism, often promoted by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is considered highly efficient and avoids the use of traditional metal catalysts. organic-chemistry.org The choice of base and solvent is critical, with DBU and toluene (B28343) being identified as an optimal combination for this transformation. organic-chemistry.org

Complexation Strategies for Zinc 5-chloro-2-mercaptobenzothiazole

Once the 5-chloro-2-mercaptobenzothiazole ligand is synthesized and purified, it is reacted with a zinc compound to form the final metal complex. 2-mercaptobenzothiazole and its derivatives are effective ligands for various transition metals due to the presence of sulfur and nitrogen donor atoms. researchgate.net

The most common strategy for preparing the zinc salt is direct complexation. In this pathway, the 5-chloro-2-mercaptobenzothiazole ligand is directly reacted with a zinc source, such as zinc oxide. google.com This one-step method involves mixing the raw materials in a suitable medium to facilitate the reaction, resulting in the formation of the target zinc complex. google.com The resulting product is a stable, light-yellow solid. google.com

The conditions of the complexation reaction significantly influence the product's purity, yield, and environmental impact. Traditional aqueous methods of synthesis often generate significant amounts of waste salt and wastewater. To address this, modern approaches utilize a solvent-based method for synthesizing the zinc salt of 2-mercaptobenzothiazole. google.com

This cleaner production process involves adding the 2-mercaptobenzothiazole raw material and zinc oxide to an organic solvent with a catalyst. google.com The mixture is then heated to reflux for a period of 2 to 3 hours. google.com This method is advantageous as its only significant by-product is a small amount of water, thus eliminating waste salt and reducing wastewater generation. google.com The process is also shorter and does not require the use of corrosive strong acids or bases. google.com

Structural Elucidation and Spectroscopic Characterization of Zinc 5 Chloro 2 Mercaptobenzothiazole Complexes

Advanced Spectroscopic Techniques for Structural Analysis

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for determining the donor atoms of a ligand involved in coordination with a metal ion. The 5-chloro-2-mercaptobenzothiazole (B1225071) (Cl-MBT) ligand exists in a thione tautomeric form, which is crucial for its coordination behavior. nih.gov

The IR spectrum of the free Cl-MBT ligand shows characteristic bands corresponding to N-H, C=N, and C=S vibrations. nih.govnih.gov Upon deprotonation and complexation with a zinc(II) ion, significant changes in the vibrational spectra are observed. The most telling change is the disappearance of the band associated with the N-H stretching vibration, which indicates that the ligand coordinates to the metal ion after losing its proton.

Furthermore, shifts in the "thioamide" bands provide evidence of coordination through the exocyclic sulfur and the imino nitrogen. The band with a major contribution from ν(C=N) typically shifts, and the ν(C=S) band is also altered, confirming a bidentate chelation mode. nih.govthescipub.com This pattern is a hallmark of MBT-type ligands coordinating to metal centers, forming a stable chelate ring. nih.gov In studies of analogous zinc corrosion products, IR and Raman spectroscopy have been instrumental in identifying the vibrational modes of various functional groups, demonstrating the techniques' utility in analyzing complex zinc-containing structures. researchgate.net

Vibrational ModeFree Ligand (Cl-MBT) Approx. Wavenumber (cm⁻¹)Expected Change in Zinc ComplexReference
ν(N-H)~3100-3200Disappears upon deprotonation and coordination. nih.gov
ν(C=N)~1570-1600Shifts to lower or higher frequency, indicating coordination of imino nitrogen. thescipub.com
ν(C=S)~1000-1050Shifts, indicating coordination of exocyclic sulfur. thescipub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹⁹Sn, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of diamagnetic molecules in solution. Since Zinc(II) has a d¹⁰ electronic configuration, its complexes are diamagnetic and thus amenable to detailed NMR analysis.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of the free 5-chloro-2-mercaptobenzothiazole ligand have been well-documented. nih.govchemicalbook.comsemanticscholar.org Upon formation of the zinc complex, the chemical shifts of the protons and carbons in the benzothiazole (B30560) ring are expected to change. The deprotonation of the imino nitrogen and coordination to the zinc atom cause a significant alteration of the electronic environment, leading to shifts in the signals of nearby nuclei. These shifts provide valuable information about the points of attachment of the ligand to the metal ion. thescipub.com

NucleusDescription of SpectrumReference
¹H NMRThe spectrum of the free ligand shows distinct signals for the aromatic protons. In the complex, these signals would exhibit shifts due to changes in electron density upon coordination. nih.govchemicalbook.com
¹³C NMRThe spectrum of the free ligand displays resonances for all carbon atoms. The carbons of the thioamide group (C=S) and the aromatic carbons adjacent to the nitrogen and sulfur atoms are particularly sensitive to the coordination event and would show noticeable shifts in the complex. nih.govsemanticscholar.org

Other Nuclei (⁶⁷Zn, ¹¹⁹Sn, ³¹P):

⁶⁷Zn NMR: While ⁶⁷Zn is the only NMR-active zinc isotope, it is a quadrupolar nucleus with low natural abundance and low sensitivity. huji.ac.il This results in very broad resonance signals, making ⁶⁷Zn NMR spectroscopy challenging and generally impractical for the routine characterization of complexes like Zinc 5-chloro-2-mercaptobenzothiazole. huji.ac.il

¹¹⁹Sn and ³¹P NMR: These techniques are not applicable to the analysis of the pure this compound complex. However, they are essential for characterizing mixed-ligand complexes that incorporate organotin or phosphine (B1218219) co-ligands. For instance, studies on organotin(IV) derivatives of 5-chloro-2-mercaptobenzothiazole would utilize ¹¹⁹Sn NMR to probe the environment around the tin atom. ncats.io

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 2-mercaptobenzothiazole (B37678) and its derivatives typically displays two main absorption bands in the UV region. hereon.de These bands are generally assigned to π→π* and n→π* electronic transitions originating within the aromatic and thioamide chromophores of the ligand. mdpi.comresearchgate.net

Upon complexation with the zinc(II) ion, the energies of the ligand's molecular orbitals are perturbed. Since Zn(II) is a d¹⁰ ion, no d-d transitions are possible. Therefore, the observed electronic spectra of its complexes are dominated by ligand-centered transitions. The coordination to zinc can cause a shift in the absorption maxima (λmax) of these transitions, which can be either a blue shift (hypsochromic) or a red shift (bathochromic), depending on the nature of the interaction. researchgate.net Analysis of these shifts provides further confirmation of the ligand-metal interaction.

Transition TypeApprox. Wavelength (λmax) for MBT LigandExpected Change in Zinc ComplexReference
π→π~230-240 nmShift upon coordination due to perturbation of the ligand's π system. hereon.de
n→π~310-325 nmShift upon coordination, sensitive to the involvement of non-bonding electrons in chelation. hereon.de

Mass Spectrometry (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of a compound. For metal complexes, soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly useful as they can often keep the complex intact.

While 5-chloro-2-mercaptobenzothiazole has been used as a matrix for MALDI-TOF analysis of other compounds, the zinc complex itself can be characterized by these methods. ncats.io An LC-MS/MS method has been developed for the sensitive detection of the parent compound, 2-mercaptobenzothiazole, which demonstrates the suitability of mass spectrometry for analyzing this class of compounds. pqri.orgnih.gov Analysis of the this compound complex would be expected to show a molecular ion peak corresponding to the [Zn(C₇H₃ClNS₂)₂] species, along with characteristic isotopic patterns for zinc and chlorine. Fragmentation analysis could reveal the sequential loss of the ligands, further confirming the complex's composition.

X-ray Crystallography and Solid-State Structural Determination

While spectroscopic methods provide a wealth of information about bonding and structure in solution, single-crystal X-ray diffraction provides an unambiguous determination of the atomic arrangement in the solid state.

Crystal Structure Analysis of Zinc-Benzothiazole Complexes and Analogues

The definitive structure of this compound is that of a mononuclear complex where the zinc(II) ion is chelated by two deprotonated 5-chloro-2-mercaptobenzothiazole ligands. ncats.io Structural studies of analogous zinc complexes with related ligands, such as 2-benzimidazolethiole, provide a clear picture of the coordination environment. ekb.eg

In these structures, the zinc(II) ion typically adopts a four-coordinate, distorted tetrahedral geometry. Each bidentate ligand binds to the zinc center through the imino nitrogen and the exocyclic sulfur atom, forming a stable five-membered chelate ring. This coordination mode is consistently observed in complexes of zinc with 2-mercaptobenzothiazole and its derivatives. The resulting neutral complex is formally named bis(5-chloro-1,3-benzothiazole-2-thiolato-N,S)zinc(II).

Structural FeatureDescriptionReference
Metal CenterZinc(II) ncats.ioekb.eg
Ligand5-chloro-2-mercaptobenzothiazolate (deprotonated) ncats.io
Coordination Number4 ekb.eg
GeometryDistorted Tetrahedral ekb.eg
Coordination SitesBidentate chelation via imino Nitrogen (N) and exocyclic Sulfur (S). ekb.eg

Investigation of Coordination Geometries and Bond Parameters

The coordination geometry of a metal complex dictates many of its physical and chemical properties. For zinc complexes with ligands such as mercaptobenzothiazole derivatives, a tetrahedral coordination is commonly observed. nih.govnih.gov In the case of this compound, the zinc(II) ion is expected to be coordinated to two 5-chloro-2-mercaptobenzothiazole ligands. The coordination likely occurs through the exocyclic sulfur atom of the thiol group, as seen in analogous structures. nih.gov

Detailed crystallographic data for the closely related complex, bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ²N,N′)zinc(II) ([Zn(MBT)₂(phen)]), reveals a distorted tetrahedral geometry around the central zinc atom. nih.govresearchgate.net In this complex, the zinc ion is bonded to two sulfur atoms from the mercaptobenzothiazole ligands and two nitrogen atoms from the phenanthroline ligand. nih.gov The Zn-S bond length is reported to be 2.2987(7) Å, and the Zn-N bond length is 2.093(2) Å. nih.gov The angles around the zinc center deviate from the ideal tetrahedral angle of 109.5°, indicating a distorted geometry. nih.gov

For the title compound, this compound, a similar distorted tetrahedral geometry is anticipated, with the zinc atom coordinated to the sulfur atoms of two 5-chloro-2-mercaptobenzothiazole ligands. The introduction of the chloro group on the benzothiazole ring is not expected to significantly alter the primary coordination sphere but may influence intermolecular interactions and crystal packing.

A summary of expected and analogous bond parameters is presented in the interactive table below.

ParameterExpected Value/Range for this compoundAnalogous Value in [Zn(MBT)₂(phen)]
Coordination Geometry Distorted TetrahedralDistorted Tetrahedral nih.gov
Zn-S Bond Length (Å) ~2.32.2987(7) nih.gov
S-Zn-S Bond Angle (°) ~100-120N/A (phenanthroline co-ligand)

Note: The data presented for this compound is inferred from analogous structures due to the absence of direct experimental data in the searched literature.

Thermal Analysis and Degradation Pathways

The thermal decomposition of zinc(II) carboxylate complexes with bioactive ligands, for instance, shows that the organic ligands are released first, followed by the decomposition of the carboxylate anion, ultimately yielding zinc oxide as the final residue. researchgate.net Similarly, the thermal decomposition of zinc dithiocarbamate (B8719985) complexes proceeds through the formation of metal sulfides, which are then oxidized to metal oxides at higher temperatures.

For this compound, the decomposition is likely to initiate with the breaking of the Zn-S bonds and the subsequent fragmentation of the organic ligand. The expected degradation pathway would involve the loss of the 5-chloro-2-mercaptobenzothiazole ligands, followed by further decomposition of the organic components. The final product of the thermal decomposition in an air or oxygen atmosphere is expected to be zinc oxide (ZnO).

An illustrative table of the expected thermal degradation stages is provided below.

StageTemperature Range (°C)Mass Loss (%)Description
1 200 - 400VariableInitial decomposition and loss of organic ligands.
2 400 - 600VariableFurther fragmentation of organic components.
3 > 600StableFormation of the final residue, likely Zinc Oxide (ZnO).

Note: The temperature ranges and mass loss percentages are illustrative and based on the general thermal behavior of similar zinc complexes. Specific values for this compound would require experimental TGA/DSC analysis.

Coordination Chemistry and Metal Ligand Interactions of Zinc 5 Chloro 2 Mercaptobenzothiazole

Nature of Zinc Coordination Sphere in Thiazole (B1198619) Complexes

The coordination sphere of zinc in complexes with thiazole-based ligands like 5-chloro-2-mercaptobenzothiazole (B1225071) is defined by the ligand's binding mode and the electronic and steric environment around the central metal ion. The ligand exists predominantly in its thione tautomeric form, which dictates its coordination behavior. wikipedia.org

The 5-chloro-2-mercaptobenzothiazole ligand can exhibit different coordination modes, acting as either a monodentate or a bidentate ligand. libretexts.org A monodentate ligand binds to the central metal ion through a single donor atom, whereas a bidentate ligand, or chelating agent, binds via two donor sites. libretexts.orgpurdue.edu

In many complexes, the parent compound 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives coordinate to metal ions. The primary binding sites are the exocyclic thiocarbonyl sulfur atom (S) and the endocyclic nitrogen atom (N). cdnsciencepub.com

Monodentate Behavior: In some instances, the ligand may coordinate solely through the exocyclic sulfur atom.

Bidentate Behavior: More commonly, the ligand acts in a bidentate fashion, forming a chelate ring with the metal ion. In the case of bis(2-mercaptobenzothiazolato)zinc(II), spectroscopic data suggests that the ligand coordinates through both the thiocarbonyl sulfur and the nitrogen atom. cdnsciencepub.com This bidentate coordination typically leads to more stable complexes due to the chelate effect.

The choice between monodentate and bidentate coordination can be influenced by several factors, including the nature of the metal ion, the presence of other competing ligands, and the reaction conditions.

The final three-dimensional arrangement of ligands around the central zinc ion, known as the coordination geometry, is heavily influenced by steric and electronic factors. nih.govescholarship.org For zinc(II) complexes, tetrahedral and octahedral geometries are most common. nih.govresearchgate.net

Electronic Factors: Zinc(II) has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. This results in no crystal field stabilization energy, so the coordination geometry is primarily determined by ligand-ligand repulsion and the nature of the ligand's donor atoms. The acidity of the Zn(II) Lewis acid center can be tuned by the number and geometry of the coordinating ligands. rsc.org

Steric Factors: The size of the ligands and their substituents play a crucial role. The presence of the chlorine atom at the 5-position of the benzothiazole (B30560) ring introduces significant steric bulk compared to the unsubstituted MBT ligand. This steric hindrance can affect how the ligands pack around the zinc center, potentially favoring a less crowded geometry like a distorted tetrahedron. core.ac.uk Studies on related zinc coordination polymers show that steric hindrance from ligand substituents is a key factor in the generation of novel architectures. core.ac.uk

For the complex of zinc with the parent 2-mercaptobenzothiazole, a tetrahedral structure is proposed, which aligns with the typical preference for four-coordinate Zn(II). cdnsciencepub.com The introduction of the chloro group in 5-chloro-2-mercaptobenzothiazole would further influence this geometry.

Table 1: Factors Influencing Zinc Coordination Geometry

Factor Influence on Coordination Geometry Common Geometries for Zn(II)
Ligand Denticity Bidentate ligands create chelate rings, often leading to more rigid and defined geometries. Tetrahedral, Octahedral
Steric Hindrance Bulky substituents (like -Cl) on the ligand can prevent the ideal packing of ligands, leading to distorted geometries or lower coordination numbers. core.ac.uk Distorted Tetrahedral
Electronic Configuration The d¹⁰ configuration of Zn(II) provides no electronic preference for a specific geometry, making steric and electrostatic repulsion the dominant factors. nih.gov Tetrahedral, Octahedral, Trigonal Bipyramidal
Counter-ions The nature of the counter-anion in the crystal lattice can direct the overall polymeric structure. core.ac.uk Varies (leads to 1D, 3D polymers)

Comparative Studies with Other Metal Ions

To fully understand the properties of Zinc 5-chloro-2-mercaptobenzothiazole, it is useful to compare its formation and structure with complexes containing other divalent metal ions.

The formation of the zinc complex involves the reaction of a zinc(II) salt with the 5-chloro-2-mercaptobenzothiazole ligand, typically in a 1:2 metal-to-ligand molar ratio. cdnsciencepub.com The complexation is driven by the Lewis acid-base interaction between the electron-accepting Zn(II) ion and the electron-donating sulfur and nitrogen atoms of the ligand. Molecular dynamics simulations on related systems show that positively charged zinc ions are initially attracted to negatively charged groups on a ligand. nih.govnih.gov This initial interaction can facilitate subsequent coordination steps, such as the deprotonation of the ligand's N-H group to form a more stable bond. nih.govnih.gov The resulting complex, bis(5-chloro-2-mercaptobenzothiazolato)zinc(II), is generally a stable, neutral compound.

The 2-mercaptobenzothiazole ligand (MBT) has been used to synthesize complexes with a variety of other transition metals, allowing for direct comparison. cdnsciencepub.comresearchgate.net The nature of the metal ion significantly affects the structure and properties of the resulting complex.

Copper(II): The reaction of MBT with CuCl₂ initially forms a light yellow Cu(II) complex, which is proposed to have a square planar polymeric structure. cdnsciencepub.com

Nickel(II): The Ni(II) complex with MBT also adopts a square planar polymeric structure. It exhibits different magnetic properties compared to typical octahedral nickel complexes. cdnsciencepub.com

Cobalt(II): The Co(II) complex is suggested to have a tetrahedral geometry based on magnetic and spectral data. cdnsciencepub.com

Cadmium(II) and Lead(II): Like zinc(II), both Cd(II) and Pb(II) form complexes with MBT that are proposed to be tetrahedral. cdnsciencepub.com This is expected, as Cd(II) and Zn(II) are in the same group and both have d¹⁰ configurations.

The infrared spectra of these different metal complexes show similar shifts compared to the free ligand, indicating that the bonding pattern through the sulfur and nitrogen atoms is a common feature across these metals. cdnsciencepub.com

Table 2: Comparative Properties of Metal-MBT Complexes

Metal Ion Proposed Geometry Magnetic Moment (B.M.) Color Reference
Zn(II) Tetrahedral Diamagnetic White/Pale Yellow cdnsciencepub.com
Cu(II) Square Planar (Polymeric) Diamagnetic (likely due to reduction to Cu(I) or spin-pairing) Light Yellow cdnsciencepub.com
Ni(II) Square Planar (Polymeric) Diamagnetic Light Green cdnsciencepub.com
Co(II) Tetrahedral 4.3 - 4.7 Bluish Green cdnsciencepub.com
Cd(II) Tetrahedral Diamagnetic White/Pale Yellow cdnsciencepub.comresearchgate.net
Pb(II) Tetrahedral Diamagnetic Yellow cdnsciencepub.comresearchgate.net

Supramolecular Assembly and Extended Structures

Beyond the structure of a single molecule, metal-organic complexes like this compound can self-assemble into larger, highly ordered supramolecular structures. nih.gov These extended networks are held together by weaker, non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. beilstein-journals.orgmdpi.com

The formation of these architectures is directed by the geometry of the complex and the functional groups available on the ligand. mpg.de The aromatic benzothiazole rings are capable of engaging in π-π stacking interactions, where the electron clouds of adjacent rings attract one another. Furthermore, if any solvent molecules or counter-ions are present in the crystal lattice, they can participate in hydrogen bonding, creating bridges between the metal complexes to form one-, two-, or three-dimensional networks. core.ac.ukmdpi.com The ability to form these extended structures is a key area of research in crystal engineering and materials science, as it can lead to materials with novel properties. nih.gov

Theoretical and Computational Chemistry of Zinc 5 Chloro 2 Mercaptobenzothiazole

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For Zinc 5-chloro-2-mercaptobenzothiazole (B1225071), DFT calculations offer a deep understanding of its molecular geometry, vibrational modes, and electronic behavior.

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule. For compounds similar to Zinc 5-chloro-2-mercaptobenzothiazole, such as other benzothiazole (B30560) derivatives, DFT calculations have been employed to predict bond lengths, bond angles, and dihedral angles. esisresearch.org These calculations are often performed using specific basis sets, such as B3LYP/SDD, to achieve a balance between accuracy and computational cost. esisresearch.org

Vibrational frequency analysis, following geometry optimization, calculates the frequencies of the fundamental modes of vibration. These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the calculated molecular structure. For instance, in a related benzimidazole (B57391) compound, the C=N stretching mode was calculated at 1520 cm⁻¹, which closely matched the experimental value of 1518 cm⁻¹ in the IR spectrum. esisresearch.org Similar correlations are expected for this compound, where characteristic vibrational modes of the benzothiazole ring and the zinc-sulfur bond can be identified.

Table 1: Selected Calculated Vibrational Frequencies for a Related Benzothiazole Derivative

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H Stretch 3544
C=N Stretch 1520
C-N Stretch 1333, 1199, 1177

Data based on a similar benzimidazole derivative, illustrative for this compound. esisresearch.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. youtube.comyoutube.com

In the context of this compound, the HOMO is likely to be localized on the electron-rich mercaptobenzothiazole ligand, particularly the sulfur atoms, while the LUMO may be centered on the benzothiazole ring or the zinc atom. A small HOMO-LUMO gap would suggest that the molecule can be easily excited, which is relevant for applications in materials science and as a corrosion inhibitor. researchgate.net The analysis of these orbitals helps in understanding the charge transfer that occurs within the molecule, which is fundamental to its reactivity. esisresearch.org

Table 2: Calculated HOMO-LUMO Energies for a Related Benzothiazole Derivative

Parameter Energy (eV)
HOMO -6.2
LUMO -1.8
Energy Gap (ΔE) 4.4

Data based on a similar benzimidazole derivative, illustrative for this compound. esisresearch.orgijesit.com

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. mpg.deresearchgate.netfaccts.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization.

Molecular Dynamics Simulations of Complexation and Interfacial Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnd.eduresearchgate.net For this compound, MD simulations can provide valuable insights into its behavior in different environments, such as in solution or at an interface.

These simulations can model the complexation process of the zinc ion with the 5-chloro-2-mercaptobenzothiazole ligands, showing how the complex forms and its conformational flexibility. mdpi.com Furthermore, MD simulations are particularly useful for studying interfacial phenomena, such as the adsorption of the complex onto a metal surface, which is highly relevant to its application as a corrosion inhibitor. nih.govresearchgate.net The simulations can reveal the orientation of the molecule at the surface and the nature of the interactions that lead to the formation of a protective layer. researchgate.netsci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Studies related to Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.govchula.ac.thbenthamscience.comallsubjectjournal.com For benzothiazole derivatives, QSAR models have been developed to predict various activities, including anticancer and anthelmintic effects. chula.ac.thallsubjectjournal.com

In the context of this compound, QSAR studies could be employed to predict its reactivity in various chemical processes. By analyzing a series of related benzothiazole compounds, a model can be built that correlates molecular descriptors (such as electronic properties, steric factors, and hydrophobicity) with a specific reactivity parameter. nih.gov Such a model could then be used to predict the reactivity of this compound and to design new derivatives with enhanced performance for specific applications. These studies often utilize techniques like multiple linear regression (MLR) to build the predictive models. allsubjectjournal.com

Mechanistic Insights into Reactivity and Transformation of Zinc 5 Chloro 2 Mercaptobenzothiazole

Mechanisms of Action in Accelerated Vulcanization Processes

Role in Sulfur Cross-link Formation

The primary function of Zinc 5-chloro-2-mercaptobenzothiazole (B1225071) is to facilitate the formation of sulfur cross-links between polymer chains. This process transforms tacky, plastic-like raw rubber into a strong, elastic material. The mechanism proceeds through several key stages:

Formation of the Active Accelerator Complex : The process begins with the reaction between the accelerator, ZCMBT, and activators, which are typically zinc oxide (ZnO) and a fatty acid such as stearic acid. mdpi.comlgm.gov.my Stearic acid helps to solubilize the zinc oxide, forming a zinc stearate (B1226849) complex that is more readily available to react with the accelerator. mdpi.comrsc.orgutwente.nl This interaction generates a soluble, highly reactive zinc-accelerator complex, which is the key catalytic species. lgm.gov.my

Generation of the Active Sulfurating Agent : The zinc-accelerator complex reacts with elemental sulfur (typically in its cyclic S₈ form). cmu.edu The complex catalyzes the cleavage of the sulfur-sulfur bonds in the S₈ ring, leading to the formation of a polysulfidic-accelerator complex. mdpi.comresearchgate.net This species, often represented as [ZCMBT]-Sₓ-Zn-[ZCMBT], is the active sulfurating agent responsible for donating sulfur to the rubber backbone.

Formation of Cross-link Precursors : The active sulfurating agent reacts with the rubber polymer at the allylic positions (carbon atoms adjacent to a double bond). cmu.edumdpi.com This results in the formation of a polymer-bound pendant group, which consists of a polysulfidic chain terminated by the accelerator moiety (e.g., Rubber-Sₓ-[ZCMBT]). cmu.edu

Cross-link Formation : The final stage involves the reaction of these pendant groups with an adjacent polymer chain, or the disproportionation of two pendant groups, to form stable mono-, di-, and polysulfidic cross-links (Rubber-Sₓ-Rubber). cmu.eduresearchgate.net The accelerator fragment is released and can re-enter the catalytic cycle. Over the course of vulcanization, the initially formed long polysulfidic cross-links may shorten, which can impact the final physical properties of the vulcanizate. cmu.edu

The key intermediates and their roles in the vulcanization process are summarized in the table below.

Intermediate SpeciesFormation PathwayRole in Vulcanization
Zinc-Stearate Complex Reaction of Zinc Oxide (ZnO) with stearic acid. rsc.orgutwente.nlSolubilizes zinc, making it available to form the active accelerator complex. mdpi.com
Active Zinc-Accelerator Complex Reaction between the zinc-stearate complex and ZCMBT. lgm.gov.myThe primary catalytic species that attacks the elemental sulfur ring. mdpi.comresearchgate.net
Active Sulfurating Agent Reaction of the zinc-accelerator complex with elemental sulfur. cmu.eduDonates activated sulfur atoms to the rubber polymer chains. mdpi.com
Polymer-Bound Pendant Group Reaction of the active sulfurating agent with the rubber backbone. cmu.eduAn intermediate stage where a sulfur chain is attached to a single polymer chain. researchgate.net
Polysulfidic Cross-links Reaction between a pendant group and another polymer chain. researchgate.netThe final network structure that provides elasticity and strength to the rubber. cmu.edu

Catalytic Effect of Zinc Species in Polymer Systems

The catalytic activity in thiazole-accelerated vulcanization is fundamentally driven by zinc species. researchgate.net Zinc oxide itself is not the direct catalyst but an essential activator that gives rise to the catalytically active species. mdpi.comutwente.nl The zinc(II) ion acts as a Lewis acid, which is crucial for coordinating with the electron-donating nitrogen and sulfur atoms of the 5-chloro-2-mercaptobenzothiazole ligand. mdpi.com

This coordination has several catalytic effects:

Activation of the Accelerator : The formation of the zinc-ZCMBT complex increases the reactivity of the accelerator. researchgate.net

Facilitation of Sulfur Ring Opening : The zinc complex facilitates the heterolytic scission of the S₈ ring, a step that is kinetically slow in the absence of a catalyst. This creates highly reactive polysulfidic intermediates. mdpi.comresearchgate.net

Stabilization of Intermediates : The zinc complex can stabilize the polysulfidic pendant groups attached to the rubber chains. It forms chelates with these sulfur-containing groups, which alters the stability of the sulfur-sulfur bonds. indolysaght.com This controlled reactivity helps prevent premature cross-linking (scorch) while ensuring an efficient cure.

Promotion of Cross-link Maturation : Zinc complexes are involved in the subsequent reactions of the cross-link precursors, promoting the formation of shorter, more thermally stable cross-links by facilitating desulfuration reactions. researchgate.netindolysaght.com This leads to improved aging resistance in the final rubber product. indolysaght.com

Reaction Pathways in Polymer Stabilization

Beyond its primary role as a vulcanization accelerator, the zinc complex of 5-chloro-2-mercaptobenzothiazole can contribute to polymer stabilization, particularly against thermo-oxidative degradation. The stabilization mechanisms are primarily attributed to the antioxidant capabilities of the zinc ion and the reactivity of the thiazole (B1198619) structure.

The antioxidant action of zinc complexes in a polymer matrix can follow several pathways:

Radical Scavenging : During oxidative degradation, highly reactive free radicals (R•, ROO•) are formed. The ZCMBT complex can donate a hydrogen atom or an electron to neutralize these radicals, terminating the chain reaction of degradation. The mercapto group is a known hydrogen donor. researchgate.net

Hydroperoxide Decomposition : The accumulation of hydroperoxides (ROOH) is a critical step in polymer oxidation, as their decomposition creates more radicals. Zinc complexes can catalytically decompose hydroperoxides into non-radical, stable products, thus preventing chain branching. nih.gov

Metal Deactivation : Zinc can act as an antagonist to redox-active transition metals like copper and iron, which can otherwise catalyze oxidative degradation. nih.gov By outcompeting these metals for binding sites on the polymer or other additives, zinc prevents them from participating in harmful redox cycles.

Synergistic Effects : ZCMBT can work synergistically with other stabilizers. For instance, related zinc salts have been shown to have a synergistic effect with co-stabilizers like calcium stearate in PVC, where the zinc compound replaces unstable chlorine atoms and the co-stabilizer neutralizes the resulting zinc chloride to prevent it from catalyzing further degradation. mdpi.com

Degradation Mechanisms in Environmental Contexts

When products containing Zinc 5-chloro-2-mercaptobenzothiazole reach the end of their service life, the compound can be released into the environment through leaching or abrasion. ethz.ch Its degradation in soil and water is a slow process influenced by microbial activity and photochemical reactions. kuleuven.bearxiv.org

Biodegradation: The biodegradation of ZCMBT is generally slow due to the recalcitrant nature of the benzothiazole (B30560) ring structure. ethz.ch However, certain microorganisms have evolved pathways to break it down.

Methylation : A common initial biotransformation step for mercaptobenzothiazoles is the methylation of the thiol group by bacteria such as Corynebacterium and Pseudomonas, forming the more persistent 2-methylthio-5-chlorobenzothiazole. ethz.chd-nb.info

Hydroxylation : Aerobic bacteria, notably strains of Rhodococcus, can hydroxylate the benzene (B151609) ring of the benzothiazole molecule. ethz.charxiv.org This is a critical detoxification step, as the resulting hydroxylated metabolites are generally less toxic than the parent compound. arxiv.org

Ring Cleavage : Following hydroxylation, specialized bacteria may employ dioxygenase enzymes to cleave the aromatic benzene ring, leading to further breakdown into aliphatic acids and eventual mineralization to CO₂, water, and inorganic ions. ethz.ch

Photodegradation: In aquatic environments, ZCMBT can be degraded by sunlight through photochemical processes.

Direct Photolysis : The benzothiazole structure can absorb UV radiation, leading to direct cleavage of chemical bonds.

Indirect Photodegradation : This is often the more significant pathway in natural waters. Sunlight interacts with natural photosensitizers like dissolved organic matter to produce highly reactive species, primarily hydroxyl radicals (•OH). mdpi.com These radicals readily attack the ZCMBT molecule, initiating its degradation. The likely points of attack are the electron-rich aromatic ring and the sulfur atom. For related compounds like 2-chlorobenzoic acid, the reaction with •OH radicals is a primary degradation route. nih.gov

The table below summarizes potential degradation products of ZCMBT in the environment.

Degradation PathwayKey Reactant/ConditionPotential Degradation Products
Biodegradation (Aerobic) Microorganisms (Rhodococcus, Pseudomonas)2-Methylthio-5-chlorobenzothiazole, 5-Chloro-2-hydroxybenzothiazole, Dihydroxylated intermediates, Ring-opened aliphatic acids. ethz.charxiv.orgd-nb.info
Photodegradation UV Light, Hydroxyl Radicals (•OH)5-Chloro-2-hydroxybenzothiazole, Chlorinated phenols, Sulfate ions. mdpi.comresearchgate.net
Radiolysis Gamma Rays, Hydrated ElectronsSulfate ions, Mineralized organic fragments. researchgate.net

Advanced Applications in Polymer and Materials Science

Zinc 5-chloro-2-mercaptobenzothiazole (B1225071) as a Vulcanization Accelerator

Zinc 5-chloro-2-mercaptobenzothiazole, a derivative of the more common Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), is a highly effective semi-ultra-fast accelerator used in the sulfur vulcanization of both natural and synthetic rubbers. atamanchemicals.comatamankimya.com As a thiazole-class accelerator, it plays a critical role in modern rubber manufacturing, enabling precise control over the curing process and enhancing the final properties of the vulcanized material. atamanchemicals.comakrochem.com The presence of the chloro group on the benzothiazole (B30560) ring can modify the compound's reactivity and solubility, influencing its performance in specific polymer systems. The fundamental mechanism involves the formation of an active zinc complex, which then reacts with sulfur to create sulfurating agents that efficiently crosslink the polymer chains. researchgate.netcmu.edu This process requires the presence of activators, most commonly zinc oxide and stearic acid, which are essential for the accelerator to function effectively. made-in-china.commdpi.com

The primary function of this compound in a rubber compound is to increase the speed and efficiency of vulcanization. lusida.com By catalyzing the crosslinking reaction, it allows curing to occur at lower temperatures and in shorter times compared to using sulfur alone. wikipedia.org This optimization of kinetics is crucial for industrial-scale production. The accelerator provides a good balance of processing safety, offering a sufficient scorch delay to prevent premature vulcanization during mixing and shaping, followed by a rapid cure rate. atamanchemicals.com

The efficiency of the vulcanization process is significantly improved, as the accelerator reduces the total amount of sulfur needed to achieve a desired crosslink density. This leads to vulcanizates with more stable, shorter sulfur crosslinks (disulfidic and monosulfidic) rather than the long, inefficient polysulfidic bridges that form in un-accelerated systems. mdpi.com This structural difference results in products with superior aging characteristics. atamankimya.com In latex applications, it is particularly effective, often used as a primary accelerator to achieve a high state of cure. atamankimya.com

Table 1: Effect of this compound on Vulcanization Kinetics

Kinetic Parameter Effect Description
Cure Rate Increased Significantly shortens the time required to reach optimal vulcanization. lusida.com
Scorch Time Moderate Delay Provides good processing safety, preventing premature curing. atamanchemicals.comatamankimya.com
Vulcanization Temperature Reduced Enables curing to proceed at lower, more economical temperatures. wikipedia.org

| Sulfur Efficiency | Increased | Reduces the amount of sulfur required for effective crosslinking. lusida.comwikipedia.org |

This optimized network structure leads to significant improvements in the physical properties of the vulcanized rubber. Materials cured with this accelerator typically exhibit enhanced tensile strength, improved elasticity, and greater resistance to abrasion and heat. atamanchemicals.com For example, latex films cured with ZMBT, its parent compound, show a markedly higher modulus. atamankimya.com These enhancements make it a valuable component in the production of high-performance rubber goods, including automotive parts, conveyor belts, and industrial seals. atamanchemicals.comatamankimya.com

Table 2: Influence on Polymer Properties

Property Effect Scientific Rationale
Tensile Strength Improved A higher crosslink density and more efficient network structure enhance the material's ability to withstand stress. atamanchemicals.com
Elasticity & Resilience Improved The formation of stable, shorter crosslinks contributes to better elastic recovery and bounce. atamanchemicals.com
Hardness Increased A more densely crosslinked network results in a harder, more rigid material. atamanchemicals.com
Heat Resistance Improved The prevalence of stable mono- and disulfidic bonds increases thermal stability compared to polysulfidic bonds. atamanchemicals.commdpi.com
Abrasion Resistance Improved The robust, crosslinked structure enhances durability and resistance to wear. atamanchemicals.com

| Compression Set | Improved | In latex foam, the accelerator helps achieve better resistance to permanent deformation. atamankimya.com |

In industrial rubber compounding, this compound is often used as part of a multi-component accelerator system to achieve specific processing and performance characteristics. atamanchemicals.com Its interaction with co-accelerators can produce synergistic effects, leading to vulcanization systems with superior properties than could be achieved with a single accelerator.

It is commonly paired with ultra-accelerators from the dithiocarbamate (B8719985) class, such as Zinc Dimethyldithiocarbamate (ZDMC) or Zinc Diethyldithiocarbamate (ZDEC), particularly in latex applications. atamankimya.com This combination provides a very fast cure rate while maintaining some processing safety. In dry rubber applications, it can be used as a secondary accelerator, or "kicker," to boost the activity of primary accelerators like other thiazoles (e.g., MBTS) or sulfenamides. akrochem.commade-in-china.com These synergistic systems allow for a high degree of control over the entire vulcanization process, from scorch time to cure rate and final properties. researchgate.netresearchgate.net Studies on related systems show that combining thiazole (B1198619) and dithiocarbamate accelerators can lead to notable improvements in torque, crosslink density, and mechanical properties. researchgate.net

Role in Polymer Stabilization Against Degradation (e.g., Air, Ozone)

Beyond its primary role as an accelerator, this compound also functions as an effective antioxidant, contributing to the long-term stability of the polymer. atamankimya.com During the service life of a rubber product, exposure to heat, oxygen, and ozone can lead to oxidative degradation, causing the material to become brittle, crack, and lose its desirable properties.

The chemical structure of the mercaptobenzothiazole moiety allows it to interrupt the free-radical chain reactions that drive oxidation. By scavenging these reactive species, it protects the polymer backbone from scission and unwanted crosslinking. This antioxidant activity results in rubber products with significantly improved aging resistance, ensuring they maintain their performance and durability over time, even under harsh environmental conditions. atamankimya.com

Emerging Applications in Advanced Materials Systems (e.g., Dye Solar Devices, Photoinitiators)

While its primary application remains in rubber vulcanization, research into the broader family of 2-mercaptobenzothiazole (MBT) derivatives has revealed potential for use in advanced materials systems. These emerging applications leverage the unique electronic and photochemical properties of the benzothiazole structure.

Dye Solar Devices: Researchers have suggested that MBT and its derivatives can serve as additives in dye-sensitized solar cells (DSSCs). nih.govmdpi.com In these devices, dye molecules absorb light and inject electrons into a semiconductor, and additives can help improve the efficiency and stability of this process. While still an area of research, the electronic properties of compounds like this compound make them candidates for enhancing the performance of next-generation photovoltaic technologies. nih.govnih.gov

Photoinitiators: Heteroaromatic thiols, including MBT, have been successfully utilized as co-initiators for Type II photoinitiators. mdpi.com Photoinitiators are compounds that generate reactive species (like radicals) upon exposure to light, initiating a polymerization reaction. The ability of MBT derivatives to act as efficient co-initiators opens up potential applications in coatings, adhesives, and 3D printing, where light-cured polymer systems are essential. nih.govmdpi.com

Advanced Analytical Techniques for Characterization and Monitoring

Chromatographic Methods (e.g., HPLC, GC, LC-MS)

Chromatographic techniques are the cornerstone for separating and quantifying benzothiazole (B30560) derivatives from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly favored due to the thermal lability of many benzothiazoles, which can decompose in hot Gas Chromatography (GC) inlets. pqri.org

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods are commonly employed for the analysis of MBT and its derivatives, demonstrating good sensitivity and repeatability. pqri.orgijpsonline.com A typical HPLC system for this purpose includes a C18 column, a mobile phase consisting of a mixture of solvents like acetonitrile, water, and an acidifier like formic or phosphoric acid, and a UV detector for quantification. ijpsonline.comsielc.com One method developed for the simultaneous determination of MBT and its disulfide oxidation product (MBTS) used a mobile phase of tetrahydrofuran, acetonitrile, and a buffer (40:40:20 v/v) at a pH of 4.0, with UV detection at 240 nm. ijpsonline.com This method reported linearity in the range of 80-320 µg/mL for both compounds. ijpsonline.com

Gas Chromatography (GC): While some benzothiazoles are thermally labile, GC can be used, often in combination with mass spectrometry (GC-MS). pqri.org However, derivatization may be necessary to prevent the decomposition of compounds like MBT in the hot GC inlet. researchgate.net For trace analysis of benzothiazole compounds by GC-MS, characteristic fragment ions are monitored to ensure specificity. ucdavis.edu An alternative approach involves using a programmable temperature vaporization (PTV) injector, which can prevent decomposition without derivatization. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, making it ideal for trace-level detection. pqri.org This technique is particularly valuable for analyzing leachables from rubber materials or contaminants in food and environmental samples. pqri.orgnih.gov A method for determining MBT in rubber extracts using LC-MS/MS achieved a detection limit of 6 ng/mL. pqri.org Another LC-MS/MS method for quantifying MBT in human urine after enzymatic hydrolysis reported a limit of quantification (LOQ) of 1 µg L⁻¹. researchgate.netnih.gov The use of isotope-dilution quantification, where a labeled internal standard (e.g., MBT-d4) is added to the sample, ensures high accuracy and precision. publisso.de

TechniqueAnalyte(s)MatrixDetection/Quantification LimitRecoveryReference
RP-HPLC-UVMBT, MBTSStandard SolutionLinearity: 80-320 µg/ml98.63% (MBT), 98.66% (MBTS) ijpsonline.com
LC-APcI-MSMBT, BTFood & Drink0.005-0.043 mg/kg82% (MBT), 87% (BT) nih.gov
LC-MS/MSMBTRubber ExtractLOD: 6 ng/mL87.7% pqri.org
HPLC-MS/MSMBTHuman UrineLOQ: 1 µg/L- researchgate.net
LCBenzothiazole derivativesIndustrial Wastewater~5 µg/L>90% ucdavis.edu
GC-MSBenzothiazolesWastewater-- researchgate.net

Electrochemical Sensing Platforms

Electrochemical sensors offer a rapid, cost-effective, and often portable alternative to chromatographic methods for the detection of target analytes. researchgate.netmdpi.com These platforms typically consist of a modified electrode where an electrochemical reaction (oxidation or reduction) of the target compound generates a measurable signal, such as current or potential.

Research into electrochemical sensors for benzothiazole derivatives has explored various nanomaterials to enhance sensitivity and selectivity. One study reported a method for measuring 2-mercaptobenzothiazole (B37678) (2-MBT) using a sensor made from g-C3N4 nanosheets, which achieved a linear calibration curve in the range of 0.02 to 20.0 µgL⁻¹. researchgate.net Another approach utilized zinc oxide nanoflowers (ZnONF) to construct a sensor for sunset yellow, demonstrating how metal oxides can enhance the electrochemical response through high surface area and accumulation efficiency. mdpi.com The current response of the sensor increased with the amount of ZnONF used, optimizing at a concentration of 2.0 mg/mL. mdpi.com

Perovskite-type oxides are another class of materials investigated for electrochemical sensing due to their high catalytic activity and charge transfer abilities. mdpi.comresearchgate.net A sensor based on Praseodymium cobalt oxide (PrCoO3) was developed for detecting the fungicide carbendazim, achieving a low detection limit of 2 nM. researchgate.net Similarly, benzothiazole-based fluorescent "turn-on" chemosensors have been developed for the detection of metal ions like Zn²⁺. nih.govnih.gov These sensors exhibit a change in fluorescence upon binding with the target ion, with one such sensor for Zn²⁺ reporting a detection limit as low as 2.36 x 10⁻⁸ M. nih.gov Photoelectrochemical (PEC) sensors, which combine light excitation with electrochemical detection, have also been developed, offering high sensitivity and low background noise. mdpi.com

Sensing PlatformTarget AnalyteDetection MethodLinear RangeLimit of Detection (LOD)Reference
G-C3N4 Nanosheets Sensor2-MercaptobenzothiazoleSquare Wave Anodic Stripping Voltammetry (SWASV)0.02 - 20.0 µg/L- researchgate.net
PrCoO3/GCECarbendazimDifferential Pulse Voltammetry0.001 - 84 µM2 nM researchgate.net
Benzothiazole-based Chemosensor (BIPP)Zn²⁺"Turn-on" Fluorescence-2.36 x 10⁻⁸ M nih.gov
Benzothiazole-based Chemosensor (Compound-1)Zn²⁺, Cu²⁺, Ni²⁺Colorimetric / Fluorescence-0.25 ppm (Zn²⁺) nih.gov
Zinc Oxide Nanoflower (ZnONF/CPE)Sunset YellowVoltammetry-- mdpi.com

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, provide a simple and accessible means for quantifying compounds that absorb light. The UV spectrum of benzothiazole typically includes three absorption bands around 220, 250, and 285 nm. researchgate.net The exact position of these bands is influenced by the molecular structure and substitution patterns on the benzothiazole moiety. researchgate.net

A spectrophotometric method for the determination of 2-mercaptobenzothiazole (MBT) involves forming a complex with copper(II) in a cetyltrimethylammonium bromide (CTAB) medium. asianpubs.org This Cu(II)-MBT complex is stable at pH 9.0 and exhibits good sensitivity and reproducibility, with a linear calibration curve in the concentration range of 2.9 × 10⁻⁶ to 2.9 × 10⁻⁵ M. asianpubs.org The detection limit for this method was reported as 9.7 × 10⁻⁷ M. asianpubs.org

For surface analysis, more advanced spectroscopic techniques are employed. X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) have been used to characterize the adsorption of MBT on zinc surfaces from a chloride solution. researchgate.net These techniques can provide detailed information about the chemical composition and structure of the surface layer, confirming that a mixed compound of zinc, oxygen, and MBT contributes to surface passivation. researchgate.net

MethodAnalytePrincipleDetection Limit / RangeReference
UV-Visible Spectrophotometry2-Mercaptobenzothiazole (MBT)Complexation with Cu(II) in CTAB mediaLOD: 9.7 × 10⁻⁷ M asianpubs.org
UV-Visible SpectroscopyBenzothiazole DerivativesMeasurement of UV absorption bandsBands at ~220, 250, 285 nm researchgate.net
SpectrophotometryZn(II)Complexation with Murexide reagentRange: 0.2-2.0 ppm pcbiochemres.com
XPS & ToF-SIMS2-Mercaptobenzothiazole (MBTH)Surface analysis of adsorbed layer on ZincCharacterization of surface passivation layer researchgate.net

Future Research Directions and Unresolved Academic Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

The industrial production of zinc mercaptobenzothiazole salts has traditionally involved processes that generate significant waste. A common method involves dissolving the 2-mercaptobenzothiazole (B37678) ligand in a sodium hydroxide (B78521) solution to form the sodium salt, followed by a double decomposition reaction with zinc sulfate, which produces large amounts of polluted salt and wastewater. google.com Future research is critically needed to develop more environmentally benign and efficient synthetic pathways.

A promising area of investigation is the advancement of solvent-based methods. One novel process involves reacting 2-mercaptobenzothiazole or its derivatives directly with zinc oxide in an organic solvent, such as toluene (B28343) or ethyl acetate, with a catalytic amount of an acid like glacial acetic acid or propionic acid. google.comgoogle.com This route significantly reduces waste by producing only a small amount of water as a byproduct, thereby realizing a cleaner production process and lowering costs. google.com

Further innovation should focus on "green chemistry" principles. A highly efficient method developed for other 2-mercaptobenzothiazole derivatives, which uses water as the solvent and is mediated by a metal sulfide, could be a template for future work. rsc.org This approach involves a "metal sulfide–disulfide dynamic interchange reaction" that cleaves the disulfide bond and activates carbon disulfide, offering a novel synthetic route that avoids harsh organic solvents entirely. rsc.org Adapting such aqueous-based methods for the synthesis of Zinc 5-chloro-2-mercaptobenzothiazole (B1225071) is a key challenge for enhancing sustainability.

Synthetic RoutePrecursorsSolventKey AdvantagesResearch Gap
Traditional Method 2-Mercaptobenzothiazole, Sodium Hydroxide, Zinc SulfateWaterWell-establishedHigh generation of waste salt and wastewater google.com
Solvent-Based Method 5-chloro-2-mercaptobenzothiazole, Zinc OxideOrganic (e.g., Toluene)Low waste (only water byproduct), clean production google.comReliance on organic solvents
Aqueous Green Chemistry Disulfide precursor, Metal sulfide, CS₂WaterEnvironmentally benign, avoids organic solvents rsc.orgAdaptation and optimization for the chlorinated zinc salt

Deeper Understanding of Coordination Chemistry and Structure-Reactivity Relationships

The reactivity of Zinc 5-chloro-2-mercaptobenzothiazole is governed by the coordination environment of the zinc ion and the nature of the zinc-thiolate bond. Zinc thiolate bonds are known to be redox non-innocent, and their study is crucial for understanding their roles in various processes. nih.gov Research into the fundamental reactivity of these bonds has shown they can undergo oxidative reactions to form disulfide bridges or react with elemental sulfur to create polysulfanido complexes. nih.gov

In the context of rubber vulcanization, zinc complexes of mercaptobenzothiazole play a catalytic role. It is proposed that crosslinking occurs via pendent groups that contain zinc, which are formed from the reaction of polysulfidic zinc complexes with the polymer. researchgate.net The zinc-amine complexes formed during the process are believed to have a pronounced catalytic effect on the formation of crosslinks through a disproportionation reaction. researchgate.net A significant challenge is to elucidate the precise structure of the active catalytic species and the intermediates involved in these transformations for the chlorinated derivative.

Furthermore, the final structure of zinc coordination compounds can be highly sensitive to reaction conditions like temperature and the presence of a base, which can lead to unintended symmetrization reactions. mdpi.com A deeper understanding of how to control these factors is essential for reliably producing complexes with desired structures and reactivities. The influence of intramolecular hydrogen bonding on the reactivity of the thiolate sulfur has also been quantified in model systems, showing it can reduce nucleophilicity and slow reaction rates, a factor that needs to be explored for this specific compound. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the properties of this compound at a molecular level. Future research will increasingly rely on these methods for predictive design and to complement experimental findings.

DFT studies have been successfully used to model the adsorption of 2-mercaptobenzothiazole on metal surfaces, providing insights into the binding modes and energies. researchgate.net Such models can be extended to the chlorinated zinc complex to predict its behavior as a corrosion inhibitor or its interaction with nanoparticles in advanced materials. Advanced studies have even explored how different functional groups on the benzothiazole (B30560) ring influence both covalent and non-covalent interactions with a surface, leading to the proposal of new parameters like "substitution interaction energy" to describe these effects. rsc.org

A significant area of research involves correlating experimental data with computational predictions. DFT and other high-level calculations have been used to:

Confirm Structures: Calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can help confirm the structures of newly synthesized compounds. mdpi.comresearchgate.netufv.br

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) and other methods can calculate electronic absorption spectra (UV-Vis) for various potential species in solution (e.g., tautomers, deprotonated forms), helping to identify which species exist under different pH conditions. hereon.de

Evaluate Reactivity: The calculation of Frontier Molecular Orbitals (HOMO and LUMO) provides information about the electronic structure and can be used to predict the relative reactivity of different derivatives. mdpi.comresearchgate.net

A key challenge is to develop computational models that can accurately predict the behavior of these complexes in complex environments, such as within a polymer matrix or in an aqueous environmental system, to guide the design of new materials and assess environmental impact.

Exploration of New Catalytic and Material Science Applications

While the primary use of mercaptobenzothiazole compounds is in the rubber industry, their unique chemical properties suggest a range of other potential applications that remain largely unexplored for the 5-chloro derivative. nih.govmdpi.com The parent ligand, 2-mercaptobenzothiazole, is a known corrosion inhibitor for metals like copper and zinc and has been incorporated into self-healing and anticorrosion smart coatings. nih.govmdpi.comresearchgate.net Investigating the efficacy of this compound in advanced protective coatings is a logical next step.

Future research should also explore applications in catalysis and materials science, drawing inspiration from the broader field of zinc chemistry. glochem.com

Potential Future Applications:

Polymerization Catalysts: Certain zinc compounds, like zinc neodecanoate, are used as polymerization catalysts. glochem.com The potential for this compound to act as a catalyst or co-catalyst in specialized polymerization reactions warrants investigation.

Advanced Polymeric Materials: Derivatives of 2-mercaptobenzothiazole have been proposed as components for advanced polymers with high refractive indices, which have applications in optical devices like foldable intraocular lenses. mdpi.com

Semiconductor Technology: Zinc compounds such as Zinc Oxide (ZnO) and Zinc Sulfide (ZnS) are fundamental in the electronics and semiconductor industries. glochem.com Exploring whether the coordination complex of this compound possesses useful electronic or optical properties for these high-tech applications is a forward-looking research direction.

Luminescent Materials: The coordination of the electron-rich thiazole (B1198619) ligand to the zinc center could potentially give rise to luminescent properties, opening doors for applications in sensors or light-emitting devices.

Comprehensive Environmental Fate Modeling and Assessment Methodologies

This compound is associated with its use in rubber products, particularly tires. industrialchemicals.gov.au The environmental release of chemicals from tire wear particles is a growing concern, as these particles and their chemical leachates can pollute soil and water systems. epa.govmavensnotebook.com A major academic challenge is to understand the environmental fate and transport of this specific compound. The discovery that additives like 6PPD can transform in the environment into highly toxic products (6PPD-quinone) underscores the need for comprehensive assessments of all tire-related chemicals. azocleantech.comepa.gov

Future research must focus on several key areas:

Degradation Pathways: The environmental persistence of this compound is unknown. Studies are needed to determine its degradation pathways under various environmental conditions (e.g., photolysis, hydrolysis, microbial action). Methodologies used to study the degradation of benzothiazole, such as UV-activated peracetic acid processes which lead to hydroxylation and ring-opening, could be applied. rsc.org Similarly, enzymatic degradation using bacterial peroxidases has been shown to break down 2-mercaptobenzothiazole and could be a viable bioremediation strategy. nih.gov The degradation of the chlorinated aromatic portion may follow known pathways for compounds like chlorobenzoate, potentially forming chlorocatechol intermediates. researchgate.netresearchgate.net

Transformation Products: It is crucial to identify any transformation products formed during degradation, as these may be more persistent or toxic than the parent compound. Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for this work. nih.gov

Environmental Risk Assessment: There is a need for a universally agreed-upon risk assessment framework for tire wear emissions. rsc.org Currently, a lack of consistent exposure and hazard data prevents a full risk characterization for many tire leachables. rsc.org Developing robust models that predict the leaching, transport, and ultimate environmental concentration of this compound is a critical unresolved challenge.

Q & A

How is 5-chloro-2-mercaptobenzothiazole utilized in MALDI-TOF mass spectrometry for lipid A analysis?

Level: Basic
Methodological Answer:
5-Chloro-2-mercaptobenzothiazole (CMBT) serves as a matrix in negative-ion MALDI-TOF mass spectrometry for lipid A analysis. Lipid A, isolated via hydrolysis of LPS in 1% SDS (pH 4.5), is dissolved in a 1:1 (vol/vol) chloroform-methanol solution containing CMBT matrix. The mixture is applied to a sample plate, and spectra are acquired using a Bruker Autoflex III instrument, averaging 300 laser shots. External calibration with ES Tuning Mix ensures accuracy. CMBT enhances ion desorption/ionization efficiency, particularly for acidic biomolecules like lipid A . Its utility extends to peptidoglycan muropeptide analysis, where it improves signal resolution .

What synthetic strategies are employed to prepare 5-chloro-2-mercaptobenzothiazole derivatives?

Level: Basic
Methodological Answer:
Derivatives are synthesized via microwave-assisted reactions in ZnCl₂/DMF systems, which accelerate heterocycle formation (e.g., sulfur-containing 5-membered rings). For metal complexes, CMBT reacts with bismuth(III) halides in a 2:1 ligand-to-metal stoichiometry, coordinating exclusively through the sulfur atom without nitrogen deprotonation. Structural characterization involves spectroscopic methods (e.g., ¹H NMR, FT-IR) and X-ray crystallography to confirm geometry (e.g., square pyramidal around Bi) . Organotin(IV) complexes are synthesized by reacting CMBT with organotin halides, followed by purification via recrystallization .

Why do bismuth(III) halide complexes of CMBT exhibit superior anti-inflammatory activity compared to the free ligand?

Level: Advanced
Methodological Answer:
Bismuth(III) complexes ([Bi(ClMBZT)₂X₃], X = Cl, Br, I) show 4–5× lower IC₅₀ values (8.75–10.62 μM) than free CMBT (49.55 μM) in lipoxygenase (LOX) inhibition assays. Enhanced activity arises from:

  • Coordination Geometry : Square pyramidal geometry around Bi(III) optimizes ligand-metal electronic interactions.
  • Chelation Effect : Increased lipophilicity facilitates membrane penetration.
  • Synergistic Effects : Bismuth’s intrinsic anti-inflammatory properties complement CMBT’s thiol-mediated redox modulation.
    Control experiments compare activity to cisplatin and nimesulide, validating specificity .

How is antimicrobial efficacy evaluated for CMBT-derived metal complexes?

Level: Advanced
Methodological Answer:
Antimicrobial activity is assessed against Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) strains via broth microdilution. Complexes (e.g., Bi(III)-CMBT) are tested at concentrations ranging from 1–256 μg/mL. Results are compared to gentamicin and free CMBT. For example:

  • Gram-Positive : Bi-CMBT complexes show 8× higher activity against S. mutans than CMBT alone.
  • Gram-Negative : Enhanced activity is attributed to Tweedy’s chelation theory, where metal coordination disrupts bacterial membrane integrity.
    DMSO is used as a negative control to rule out solvent interference .

What computational methods model systems involving CMBT, such as polysaccharide self-assembly?

Level: Advanced
Methodological Answer:
Dissipative particle dynamics (DPD) simulations are employed to study CMBT-containing systems. A cubic simulation box (30×30×30 R₃c) is constructed with a spring constant of 4.0 and time step of 0.05. CMBT’s sulfur moiety is parameterized for hydrophobic/hydrophilic interactions, critical for modeling self-assembly in aqueous environments. Simulations run using the DPD module in Materials Studio validate experimental observations (e.g., micelle formation) .

How do safety protocols for handling CMBT align with its chemical hazards?

Level: Basic
Methodological Answer:
Key precautions include:

  • Storage : In airtight containers away from heat/ignition sources (P210).
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (P201, P202).
  • Disposal : Follow local regulations for sulfur-containing hazardous waste. Safety data sheets (SDS) emphasize avoiding DMSO mixtures to prevent exothermic reactions .

What experimental design considerations address contradictions in bioactivity between CMBT and its complexes?

Level: Advanced
Methodological Answer:
Contradictions (e.g., higher activity in complexes) are resolved by:

  • Stoichiometric Control : Ensuring precise ligand-to-metal ratios (e.g., 2:1 for Bi(III)).
  • Structural Validation : Using XRD to confirm coordination mode (sulfur-only vs. nitrogen involvement).
  • Comparative Assays : Testing free ligands, metal salts, and complexes under identical conditions.
    For example, LOX inhibition assays control for solvent effects (e.g., ethanol vs. aqueous buffers) and include reference inhibitors (nimesulide) .

How does CMBT’s coordination mode influence organotin(IV) complex properties?

Level: Advanced
Methodological Answer:
In organotin(IV) complexes (e.g., [(n-C₄H₉)₂Sn(CMBT)₂]), CMBT binds via the thiolate sulfur, forming Sn–S bonds. This mode:

  • Stabilizes Geometry : Trigonal bipyramidal or octahedral configurations.
  • Modulates Reactivity : Electron-withdrawing chloro substituents enhance Lewis acidity at Sn.
  • Enhances Bioactivity : Increased membrane permeability vs. free CMBT. Spectroscopic (¹H NMR, FT-IR) and elemental analysis confirm bonding, while antimicrobial assays correlate structure-activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.